molecular formula C11H16BrNS B1414931 N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine CAS No. 1040045-85-9

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine

Cat. No. B1414931
CAS RN: 1040045-85-9
M. Wt: 274.22 g/mol
InChI Key: WWRJGRNEKJQNNW-UHFFFAOYSA-N
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Description

“N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine” is a chemical compound with the molecular formula C11H16BrNS and a molecular weight of 274.22 g/mol. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroanalytical methods such as NMR, HPLC, LC-MS, and UPLC . The exact structure is not provided in the search results, but it can be inferred from the molecular formula .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 274.22 g/mol. Other physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Molecular Structure and Coordination Chemistry

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine and its derivatives have been explored in the context of coordination chemistry. For instance, research has focused on complexes involving cobalt(II) with related ligands exhibiting diverse coordination geometry and potential in polymerization processes. Specifically, complexes with distorted trigonal bipyramidal geometry involving the coordination of the nitrogen atom of the cyclohexylamine group with the Co(II) center have been synthesized, displaying high activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with notable molecular weight and polydispersity index characteristics (Choi et al., 2015).

Conformational Analysis

In another study, amines derived from this compound were analyzed to determine their conformations and relative configurations. The study provided insights into the structural intricacies of these compounds using techniques such as NMR spectroscopy (Montalvo-González et al., 2010).

Synthesis and Physicochemical Analysis

Various studies have focused on the synthesis, crystal structures, and physicochemical properties of compounds involving bromothiophene units similar to this compound. For instance, research on N,N′-bis(thiophenyl-2-methylene)hydrazine derivatives revealed their nonlinear optical properties and specific bromine interactions, contributing to the understanding of such systems in the broader field of material science (Ghazzali et al., 2007).

Catalysis and Polymerization

The compound's derivatives have also been investigated in the context of catalysis and polymerization. Zinc(II) and cadmium(II) complexes containing cyclohexylamine-based ligands have demonstrated catalytic activity, particularly in the polymerization of MMA. These studies shed light on the potential utility of these complexes in industrial applications (Choi et al., 2015).

Safety and Hazards

The specific safety and hazard information for “N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine” is not provided in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the chemical supplier or to consult with a chemical safety expert .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h6,8,10,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRJGRNEKJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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